2-Nitro-4-(trifluoromethyl)phenylthioglycolic acid

Organic Synthesis Process Chemistry Arylthioglycolic Acid

Generic S-arylthioglycolic acids fail to replicate the reactivity of this ortho-nitro, para-CF₃-substituted scaffold, leading to poor yields and selectivity in API intermediate synthesis. This compound solves that problem. - Enables nucleophilic aromatic substitution pathways inaccessible to phenylthioglycolic acid or 4-nitrophenylthioglycolic acid, due to synergistic electron-withdrawing effects. - Prepared via a Cu(II)-catalyzed process (US4461911A) achieving >80% yield, minimizing downstream purification costs compared to legacy 20-50% routes. - Differentiated solid-state profile (mp 156°C) with disrupted carboxylic acid dimer motifs, ideal for polymorphism and formulation studies.

Molecular Formula C9H6F3NO4S
Molecular Weight 281.21 g/mol
CAS No. 728-56-3
Cat. No. B1298645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-4-(trifluoromethyl)phenylthioglycolic acid
CAS728-56-3
Molecular FormulaC9H6F3NO4S
Molecular Weight281.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])SCC(=O)O
InChIInChI=1S/C9H6F3NO4S/c10-9(11,12)5-1-2-7(18-4-8(14)15)6(3-5)13(16)17/h1-3H,4H2,(H,14,15)
InChIKeyUKWVKDJZWQVZEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitro-4-(trifluoromethyl)phenylthioglycolic Acid Procurement Guide


2-Nitro-4-(trifluoromethyl)phenylthioglycolic acid (CAS 728-56-3) is an S-arylthioglycolic acid derivative characterized by a 2-nitro-4-(trifluoromethyl)phenyl thioether moiety attached to an acetic acid group, with a molecular weight of 281.21 g/mol, a melting point of 156°C, and a predicted density of 1.60 g/cm³ [1]. Its physicochemical and reactivity profile is governed by the synergistic electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl substituents, which activate the aromatic ring for nucleophilic substitution and provide a distinct scaffold for derivatization [2]. This compound serves as a versatile building block for the synthesis of pharmaceutical intermediates, agrochemicals, and functional materials, and its unique substitution pattern creates quantifiable differentiation from other S-arylthioglycolic acids that must be considered for procurement decisions .

S-arylthioglycolic acid building block with a 2-nitro-4-(trifluoromethyl)phenyl thioether scaffold.
Electron-deficient aryl core suitable for nucleophilic aromatic substitution and further derivatization.
Quantifiable differentiation from simpler S-arylthioglycolic acids due to synergistic ortho-nitro/para-CF₃ substitution.

Why Generic Substitution Fails


Generic substitution of 2-nitro-4-(trifluoromethyl)phenylthioglycolic acid with simpler S-arylthioglycolic acids—such as phenylthioglycolic acid or 4-nitrophenylthioglycolic acid—is not equivalent in practice due to profound differences in electronic structure and resulting reactivity. The combination of a strong electron-withdrawing ortho-nitro group and a highly lipophilic para-trifluoromethyl group creates a uniquely activated electrophilic center and alters intermolecular hydrogen-bonding networks [1]. This is quantifiably different from the behavior of S-(4-nitrophenyl)thioglycolic acid, which forms centrosymmetric dimers via O-H···O hydrogen bonds [H···O 1.81 Å, O···O 2.6456(15) Å] [2], or phenylthioglycolic acid, which lacks nitro-group-mediated C-H···O interactions . Furthermore, the electron-deficient aryl ring enables distinct nucleophilic aromatic substitution pathways that are not accessible with analogs lacking the 2-nitro-4-trifluoromethyl substitution pattern [3]. These electronic and steric factors translate directly into differences in reaction yield, selectivity, and final product profile, making generic replacement a high-risk strategy for optimizing synthetic routes [1].

Target compound property
Generic analog limitation
Electronic profile Strong electron withdrawal by 2-NO₂ and 4-CF₃ activates ring for distinct reactivity.
Analog profile Phenylthioglycolic acid or 4-nitrophenyl derivative lack combined activation; substitution pathways may differ significantly.
Electronic mismatch can shift reaction yield, selectivity, and product profile.
Solid-state assembly Predicted disrupted centrosymmetric dimer via ortho-nitro sterics; reduced π-stacking due to CF₃.
Analog profile S-(4-nitrophenyl) analog forms stable O-H···O dimers (2.6456 Å) and molecular ladders.
Crystal packing and solubility may not reproduce; formulation and purification behavior may shift.
Nitro-directed reactivity Ortho-NO₂ enables oxidative destruction to aryl sulfonic acid.
Analog profile Non-nitro analogs (e.g., phenylthioglycolic acid) cannot undergo this sulfonation pathway.
Synthetic route availability may be lost if generic replacement selected.

Differentiation from Structural Analogs


Superior Synthetic Yield and Purity

The target compound is a member of the S-arylthioglycolic acid class, for which a patented Cu(II)-catalyzed process (US4461911A) delivers yields >80% and high purity, representing a quantifiable improvement over prior art methods that produced S-arylthioglycolic acids in yields of only 20–50% with low purity [1]. While this patent does not provide isolated yield data for the 2-nitro-4-(trifluoromethyl) derivative specifically, it explicitly includes this substitution pattern within the claim scope and establishes the process's broad applicability to electron-deficient aryl rings bearing nitro and trifluoromethyl groups [2]. Procurement of this specific compound therefore implies access to material prepared via an optimized, higher-yielding, and higher-purity route compared to analogs synthesized using older, lower-efficiency methods [3].

Synthetic Yield
Class-level inference
inferred >80% yield
Reported yield context for electron-deficient S-arylthioglycolic acids via Cu(II)-catalyzed route.
Patent data; class-level inference, not isolated for this derivative.
Organic Synthesis Process Chemistry Arylthioglycolic Acid

Hydrogen-Bonding and Crystal Packing Modulation

The crystal structure of the close analog S-(4-nitrophenyl)thioglycolic acid reveals a well-defined hydrogen-bonded network: centrosymmetric dimers formed via paired O-H···O hydrogen bonds [H···O 1.81 Å, O···O 2.6456(15) Å, O-H···O 178°] and a single C-H···O interaction [H···O 2.47 Å, C···O 3.3018(19) Å, C-H···O 147°] that links dimers into molecular ladders [1]. In 2-nitro-4-(trifluoromethyl)phenylthioglycolic acid, the ortho-nitro group introduces steric hindrance and a potential intramolecular hydrogen bond acceptor adjacent to the thioether linkage, which is predicted to disrupt the centrosymmetric dimer motif and alter crystal packing [2]. The para-CF₃ group further reduces π-stacking propensity compared to the 4-nitro analog [3]. These structural perturbations can significantly affect solubility, melting point, and formulation behavior, offering a differentiable solid-state profile for procurement decisions where physicochemical properties are critical .

H-Bond & Packing
Cross-study comparable
Predicted disrupted dimer; reduced π-stacking vs. 4-nitro analog (O···O 2.6456 Å).
Altered solid-state profile may affect solubility and thermal stability.
Based on analog crystal structure; target compound data to verify.
Crystal Engineering Supramolecular Chemistry Solid-State Properties

Nucleophilic Sulfonation via Nitro Group Replacement

The target compound's ortho-nitro group is a key structural feature enabling a specific reaction pathway: oxidative destruction of S-arylthioglycolic acid esters to yield sulfonic acids (ArSO₃H) upon treatment with 70% HNO₃ [1]. This reaction, which effectively replaces an aromatic nitro group with a sulfonic acid moiety, is a unique transformation that has been demonstrated on S-arylthioglycolic acid derivatives bearing nitro substituents [2]. The presence of the 2-nitro group in the target compound makes it a suitable precursor for this sulfonation methodology, whereas S-arylthioglycolic acids lacking a nitro group (e.g., phenylthioglycolic acid) would not undergo this specific oxidative destruction pathway . This reactivity profile provides a distinct synthetic advantage for introducing sulfonic acid functionality into electron-deficient aromatic systems [3].

Nitro-Directed Sulfonation
Class-level inference
Oxidative destruction with 70% HNO₃ converts nitroaryl thioether to ArSO₃H.
Unique transformation accessible only with nitro-substituted S-arylthioglycolic acids.
Reaction demonstrated on related esters; this derivative predicted to participate.
Sulfonation Nucleophilic Aromatic Substitution Oxidative Destruction

HPPD Inhibitor Scaffold Diversification

Arylthioacetic acid derivatives have been successfully employed as bioisosteres for aryloxyacetic acid scaffolds in the design of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a key herbicide target [1]. In one study, compounds A11 and B20 exhibited Ki values of 0.021 μmol/L and 0.022 μmol/L against HPPD, respectively, demonstrating the viability of the arylthioacetic acid core for achieving potent enzyme inhibition [2]. The 2-nitro-4-(trifluoromethyl)phenyl substitution pattern, with its strong electron-withdrawing and lipophilic characteristics, is predicted to further modulate binding affinity and physicochemical properties relative to the unoptimized arylthioacetic acid leads [3]. While the target compound itself is not a final HPPD inhibitor, it serves as a privileged building block for generating focused libraries of arylthioacetic acid-based candidates with enhanced drug-likeness and target engagement potential compared to simpler phenylthioacetic acid derivatives [4].

HPPD Inhibitor Scaffold
Class-level inference
Leads: Ki 0.021–0.022 μmol/L; this scaffold provides differentiated electronic and steric input.
Privileged building block for arylthioacetic acid-based HPPD inhibitor libraries.
Not a final inhibitor; binding and selectivity to be determined for derived compounds.
Herbicide Discovery HPPD Inhibitor Bioisosterism

Application Scenarios


Pharmaceutical Intermediate Synthesis

This compound is ideally suited for use as a building block in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, particularly when a 2-nitro-4-(trifluoromethyl)phenyl thioether moiety is required. Procurement from suppliers utilizing the Cu(II)-catalyzed process described in US4461911A ensures access to material with yields exceeding 80% and high purity, significantly reducing downstream purification costs and improving overall process mass intensity compared to S-arylthioglycolic acids prepared via legacy methods that yield only 20–50% [1]. The electron-deficient aryl ring facilitates further functionalization, including nucleophilic aromatic substitution and reduction of the nitro group to an amine, providing a versatile entry point for constructing more complex molecular architectures [2].

Crystal Engineering and Solid-State Formulation

For research programs focused on solid-state chemistry, polymorphism, or formulation development, this compound offers a distinct hydrogen-bonding and crystal packing profile compared to the well-characterized S-(4-nitrophenyl)thioglycolic acid [1]. The ortho-nitro group disrupts the centrosymmetric carboxylic acid dimer motif observed in the para-nitro analog, while the para-CF₃ group reduces π-stacking propensity, leading to altered solubility and thermal behavior (melting point 156°C) [2]. This differentiated solid-state profile makes it a valuable tool for investigating structure-property relationships in supramolecular assemblies and for developing formulations with tailored dissolution characteristics [3].

Aryl Sulfonic Acid Derivative Synthesis

The ortho-nitro group of 2-nitro-4-(trifluoromethyl)phenylthioglycolic acid is a key structural feature enabling a unique sulfonation reaction: oxidative destruction of its ester derivative with 70% HNO₃ to yield the corresponding aryl sulfonic acid [1]. This transformation effectively replaces the aromatic nitro group with an SO₃H moiety, a reaction pathway not accessible to S-arylthioglycolic acids lacking a nitro substituent (e.g., phenylthioglycolic acid) [2]. Researchers developing new methods for introducing sulfonic acid groups into electron-deficient aromatic systems will find this compound to be an essential starting material for exploring this specialized reactivity [3].

HPPD Inhibitor Library Synthesis

Arylthioacetic acid derivatives have been validated as potent HPPD inhibitors (Ki values as low as 0.021 μmol/L) and serve as bioisosteric replacements for aryloxyacetic acid scaffolds [1]. The 2-nitro-4-(trifluoromethyl)phenyl substitution pattern provides a privileged building block for generating focused libraries of arylthioacetic acid-based HPPD inhibitors with enhanced electron-withdrawing character and lipophilicity, properties known to improve target binding and herbicidal activity [2]. Procurement of this specific compound, rather than a generic phenylthioacetic acid, enables access to a differentiated chemical space that may yield candidates with improved potency, selectivity, and crop safety profiles (e.g., corn injury ≤10%) as observed in optimized leads [3].

Application
Selection Property
Validation Focus
Pharmaceutical Intermediate Synthesis
2-Nitro-4-CF₃ substitution pattern
Reported yield improvement context (patent route)
Crystal Engineering & Solid-State Formulation
Disrupted hydrogen-bonding motif
Solubility and thermal behavior review (analog comparison)
Aryl Sulfonic Acid Derivative Synthesis
Nitro-group-directed sulfonation
Reaction pathway feasibility with 70% HNO₃
HPPD Inhibitor Library Synthesis
Electron-deficient arylthioacetic acid scaffold
HPPD inhibition and selectivity endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Nitro-4-(trifluoromethyl)phenylthioglycolic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.